

High-Performance Liquid Chromatography (HPLC) Analysis of Aeruginascin: Application Notes and Protocols

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Compound of Interest

Compound Name: *Aeruginascin*

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Introduction

Aeruginascin is a naturally occurring tryptamine alkaloid and a trimethylammonium analogue of psilocybin.[1][2] It is found in certain species of psychoactive mushrooms, most notably *Inocybe aeruginascens* and in some *Psilocybe* species.[1] The presence and concentration of **aeruginascin** are of growing interest due to its potential modulation of the pharmacological effects of psilocybin, possibly contributing to a more consistently euphoric experience.[1] Accurate and reliable quantitative analysis of **aeruginascin** is crucial for research into the pharmacology of psychedelic mushrooms and for the quality control of tryptamine-containing products in clinical and research settings.

This document provides detailed application notes and protocols for the analysis of **aeruginascin** using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS).

Quantitative Data Summary

The concentration of **aeruginascin** can vary significantly between different mushroom species and even between different parts of the fruiting body. The following table summarizes quantitative data for **aeruginascin** found in published literature.

Mushroom Species	Aeruginascin Content (% dry weight)	Psilocybin Content (% dry weight)	Baeocystin Content (% dry weight)	Reference
Inocybe aeruginascens	In the same order of magnitude as psilocybin and baeocystin	-	-	[1]
Inocybe corydalina	Up to 0.30%	-	-	[1]
Pholiotina cyanopus	0.011 ± 0.0007%	0.90 ± 0.08%	0.16 ± 0.01%	[1]
Psilocybe cubensis	-	-	-	[3]
Dried Mushroom Powder	40% increase after homogenization	16% increase after homogenization	74% increase after homogenization	[3]

Experimental Protocols

Sample Preparation: Extraction of Tryptamines from Mushroom Fruiting Bodies

This protocol is adapted from methods developed for the extraction of psilocybin and its analogues.[3]

Materials:

- Dried mushroom fruiting bodies
- Methanol (HPLC grade)
- 0.5% (v/v) Acetic acid in methanol

- Grinder or mortar and pestle
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 μ m PTFE)
- HPLC vials

Procedure:

- Dry the mushroom fruiting bodies to a constant weight.
- Homogenize the dried mushrooms into a fine powder using a grinder or mortar and pestle. Homogenization has been shown to increase the extraction yield of tryptamines, including a 40% increase for **aeruginascin**.[\[3\]](#)
- Weigh approximately 10-50 mg of the homogenized mushroom powder into a centrifuge tube.
- Add 1 mL of 0.5% (v/v) acetic acid in methanol to the tube.
- Vortex the mixture vigorously for 20-30 minutes.[\[3\]](#)
- Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
- Carefully transfer the supernatant to a clean tube.
- Re-extract the pellet with an additional 1 mL of the extraction solvent, vortex, and centrifuge as before.
- Combine the supernatants.
- For HPLC-DAD analysis, the combined supernatant can be directly filtered through a 0.22 μ m syringe filter into an HPLC vial. For more sensitive LC-MS/MS analysis, further dilution may be necessary.[\[4\]](#)

- Store the extracts at -20°C until analysis to minimize degradation.

High-Performance Liquid Chromatography (HPLC) Method

The following HPLC method is a general guideline based on established methods for the separation of tryptamines.[5][6] Optimization may be required depending on the specific HPLC system and column used.

Chromatographic Conditions:

Parameter	Condition
Column	C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient Program	Start with 5-10% B, ramp to 35-50% B over 10-15 minutes, then wash and re-equilibrate.
Flow Rate	0.8 - 1.0 mL/min[5]
Column Temperature	30 - 40 °C
Injection Volume	5 - 20 µL
Detector	DAD (Diode Array Detector) or MS (Mass Spectrometer)
DAD Wavelength	Monitoring at 220 nm and 266 nm. A full UV-Vis spectrum (200-400 nm) should be recorded to confirm the identity of the peaks based on their characteristic indole alkaloid absorbance maxima.

Expected Elution Order: Based on the polarity of the tryptamines, the expected elution order on a C18 column would be:

- **Aeruginascin** (most polar)
- Baeocystin
- Psilocybin
- Psilocin (least polar)

The exact retention times will vary depending on the specific chromatographic conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of **aeruginascin** from mushroom samples.

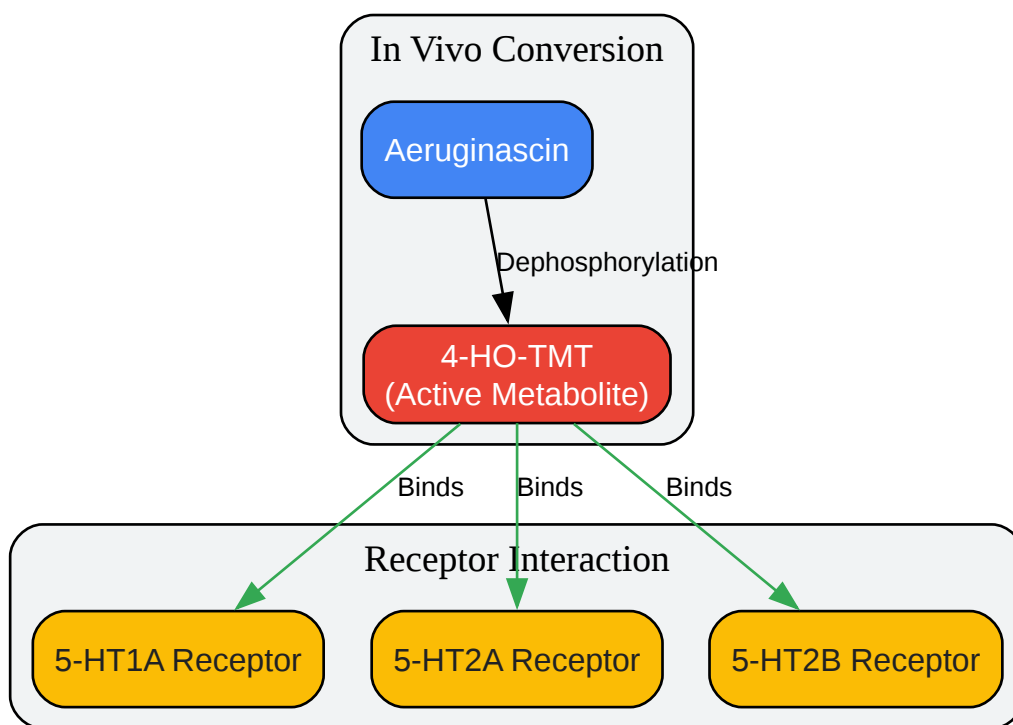


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Caption: Experimental workflow for **aeruginascin** analysis.

Putative Signaling Pathway of Aeruginascin

Aeruginascin is a prodrug that is likely dephosphorylated in the body to its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT).^[7] 4-HO-TMT has been shown to have an affinity for several serotonin receptors. The following diagram illustrates the interaction of 4-HO-TMT with these receptors.



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Caption: Putative signaling pathway of **aeruginascin**.

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